molecular formula C16H26N2O3S B2551924 4-methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-81-6

4-methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2551924
CAS No.: 953141-81-6
M. Wt: 326.46
InChI Key: QDYLSRAQRCJFSE-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Key steps may include:

  • Bromination: The initial benzene ring is brominated to introduce a bromo group at the desired position.

  • Nucleophilic Substitution: The bromo group is then substituted with a methoxy group using methanol in the presence of a base.

  • Piperidine Derivative Formation: The piperidine ring is formed through a cyclization reaction, followed by methylation to introduce the methyl group at the nitrogen atom.

  • Final Coupling: The benzenesulfonamide group is introduced through a coupling reaction with the appropriate sulfonamide reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The nitro group, if present, can be reduced to an amine group.

  • Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for substitution.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted benzene derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 4-Methoxy-3,5-dimethylbenzenesulfonamide: Lacks the piperidine derivative.

  • N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy and methyl groups on the benzene ring.

These differences highlight the uniqueness of 4-methoxy-3,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide and its potential for diverse applications.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-12-9-15(10-13(2)16(12)21-4)22(19,20)17-11-14-5-7-18(3)8-6-14/h9-10,14,17H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYLSRAQRCJFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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